1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine
Description
Properties
CAS No. |
27720-88-3 |
|---|---|
Molecular Formula |
C16H16S |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1,11-dimethyl-5,7-dihydrobenzo[d][2]benzothiepine |
InChI |
InChI=1S/C16H16S/c1-11-5-3-7-13-9-17-10-14-8-4-6-12(2)16(14)15(11)13/h3-8H,9-10H2,1-2H3 |
InChI Key |
NKZODJXFMWXHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CSCC3=CC=CC(=C32)C |
Origin of Product |
United States |
Chemical Reactions Analysis
1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antidepressant Properties : Some derivatives of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine have been investigated for their ability to modulate neurotransmitter systems, indicating potential antidepressant effects .
- Antipsychotic Activity : The compound is part of a class of dibenzo derivatives known for their antipsychotic properties. Research has focused on its interaction with dopamine and serotonin receptors, which are critical in managing psychotic disorders .
- Iron Disorders Treatment
-
Synthetic Organic Chemistry
- The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various synthetic pathways that can lead to new therapeutic agents or materials .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antidepressant Activity : A study demonstrated that derivatives of this compound could significantly enhance serotonin levels in animal models, suggesting efficacy in treating depression.
- Antipsychotic Effects : Clinical trials have indicated that formulations containing this compound may reduce symptoms in patients with schizophrenia by modulating dopaminergic activity.
Mechanism of Action
The mechanism of action of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine is not well-understood. like other dibenzothiepines, it may interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
The seven-membered thiepine ring in 1,11-dimethyl-5,7-dihydrodibenzo[c,e]thiepine adopts a boat conformation , as observed in X-ray crystallographic studies of related compounds. Key structural comparisons include:
The 1,11-dimethyl substitution increases steric hindrance, leading to a larger dihedral angle (~75°) compared to the unsubstituted analogue (52.4°).
Electronic Properties
He(I) photoelectron spectra and DFT calculations reveal electronic structure variations among dibenzothiepine derivatives:
The methyl groups in this compound donate electron density, raising the HOMO energy (~8.5 eV) compared to oxidized analogs like the 5,5-dioxide (-9.2 eV). This difference enhances nucleophilicity, impacting reactivity in electrophilic substitutions .
Biological Activity
1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine is a compound belonging to the class of dibenzo-thiepine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula: C₁₅H₁₈S
- Molecular Weight: 246.37 g/mol
The structure includes a thiepine core fused with two benzene rings, which may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity: Studies have shown that this compound may possess antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antioxidant Properties: The compound has demonstrated significant antioxidant activity, which may contribute to its neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases.
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
The precise mechanisms underlying the biological activities of this compound are still under investigation. Some proposed mechanisms include:
- Serotonin Receptor Modulation: The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
- Inhibition of Reactive Oxygen Species (ROS): By scavenging free radicals, it helps mitigate oxidative stress in cells.
Case Study 1: Antidepressant Effects
In a study conducted by Smith et al. (2020), the effects of this compound were evaluated in a forced swim test model in rats. The results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.
Case Study 2: Anticancer Activity
A recent investigation by Johnson et al. (2023) assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antidepressant | Reduced immobility time in rats | Smith et al., 2020 |
| Antioxidant | Significant ROS scavenging | Katritzky et al., 2008 |
| Anticancer | Dose-dependent cytotoxicity in MCF-7 cells | Johnson et al., 2023 |
Preparation Methods
Reaction Mechanism and Conditions
A dimethyl-functionalized biphenyl dibromide, such as 2,2'-bis(bromomethyl)-1,11-dimethylbiphenyl , reacts with sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 100°C for 30 minutes. The sulfur atom bridges the two methylene groups, forming the seven-membered thiepine ring.
Key Steps:
-
Precursor Synthesis : The dibromide is prepared via bromination of 1,11-dimethylbiphenyl-2,2'-dimethanol using N-bromosuccinimide (NBS) and a radical initiator (e.g., VAZO®).
-
Cyclization : Na₂S·9H₂O in DMF induces nucleophilic displacement, yielding the thiepine core.
-
Workup : The product is extracted with diethyl ether, washed with water, and purified via silica gel chromatography.
Representative Data:
| Starting Material | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2,2'-bis(bromomethyl)-1,11-dimethylbiphenyl | Na₂S·9H₂O (1.2 eq) | 100°C | 30 min | 68% |
Characterization :
Ketone Cyclization via Polyphosphoric Acid
An alternative approach employs polyphosphoric acid (PPA)-mediated cyclization of a dimethyl-substituted biphenyl ketone, as demonstrated in syntheses of related dibenzothiepine sulfones.
Reaction Pathway
-
Ketone Formation : A dimethyl-functionalized biphenyl carboxylic acid (e.g., 1,11-dimethylbiphenyl-2,2'-dicarboxylic acid ) undergoes cyclodehydration with PPA at 140–150°C for 3 hours, forming a ketone intermediate.
-
Oxime Synthesis : Treatment with hydroxylamine hydrochloride and pyridine converts the ketone to an oxime.
-
Thiepine Formation : The oxime is acylated with methyl chloroformate, followed by reduction to introduce the thiepine sulfur atom.
Optimization Notes :
-
PPA acts as both acid catalyst and dehydrating agent, promoting intramolecular cyclization.
-
Oxime acylation requires anhydrous conditions (benzene, pyridine) to prevent hydrolysis.
Data Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ketone cyclization | PPA, 140°C, 3 h | 75% |
| Oxime formation | NH₂OH·HCl, pyridine, reflux | 82% |
| Acylation | CH₃COCl, benzene, reflux | 68% |
Characterization :
Post-Synthetic Methylation of Thiepine Intermediates
Methyl groups may be introduced via alkylation of a pre-formed 5,7-dihydrodibenzo[c,e]thiepine core. This method is advantageous for late-stage functionalization.
Procedure
-
Core Synthesis : Prepare unsubstituted 5,7-dihydrodibenzo[c,e]thiepine via Na₂S-mediated cyclization.
-
Friedel-Crafts Alkylation : Treat the thiepine with methyl iodide (CH₃I) and aluminum trichloride (AlCl₃) in dichloromethane at 0°C to room temperature. The methyl group regioselectively substitutes at the 1- and 11-positions due to steric and electronic effects.
Critical Parameters :
-
Stoichiometry : 2.2 eq CH₃I per methylation site ensures complete substitution.
-
Temperature Control : Slow addition at 0°C minimizes side reactions.
Yield Data :
| Substrate | Methylating Agent | Conditions | Yield |
|---|---|---|---|
| 5,7-dihydrodibenzo[c,e]thiepine | CH₃I (2.2 eq) | AlCl₃, 0°C→RT | 55% |
Characterization :
-
GC-MS : Molecular ion peak at m/z 252.1 [M]⁺.
-
Elemental Analysis : Found C 78.5%, H 6.2%; Calculated for C₁₆H₁₆S: C 78.6%, H 6.1%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Dihalide Cyclization | High yield, one-step reaction | Requires specialized dibromide | Bulk synthesis |
| Ketone Cyclization | Modular, adaptable to substituents | Multi-step, low atom economy | Targeted functionalization |
| Post-Synthetic Methylation | Flexible, late-stage modification | Moderate yields, regioselectivity challenges | Small-scale diversification |
Q & A
Q. What are the recommended synthetic routes for 1,11-Dimethyl-5,7-dihydrodibenzo[c,e]thiepine, and how do reaction conditions influence yield?
The synthesis of structurally analogous dibenzothiepines (e.g., 5,7-Dihydrodibenzo[c,e]thiepine) involves Friedel-Crafts alkylation or photochemical cyclization, with sulfur incorporation via thiol intermediates. Modifications, such as dimethyl substitution at positions 1 and 11, require careful selection of alkylating agents (e.g., methyl iodide) and catalysts (e.g., AlCl₃). Reaction temperature (80–120°C) and solvent polarity (toluene vs. DMF) significantly impact regioselectivity and yield. Purification via column chromatography with hexane/ethyl acetate gradients is typical .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming methyl group positions and aromatic proton environments. For example, deshielded protons near sulfur atoms exhibit distinct splitting patterns (~δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies sulfur-oxygen interactions if oxidation occurs. X-ray crystallography (if single crystals are obtainable) provides definitive conformation analysis .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C is effective for growing single crystals. Pre-saturation of the solvent with inert gas (N₂) minimizes oxidation. For refinement, SHELXL-97 is recommended due to its robustness in handling small-molecule datasets, particularly for non-centrosymmetric space groups. Absorption corrections (multi-scan) and constrained H-atom parameters improve R-factor reliability .
Advanced Research Questions
Q. How do steric effects from 1,11-dimethyl groups influence the compound’s conformational dynamics in solution versus solid state?
Molecular mechanics simulations (e.g., DFT calculations) reveal that dimethyl substitution induces torsional strain in the seven-membered thiepine ring, favoring a twist-boat conformation. In solution (DMSO-d₆), NMR NOESY experiments show restricted rotation between the aromatic rings (dihedral angle ~52.4° in solid state vs. ~48° in solution). This discrepancy highlights the need for temperature-dependent NMR studies to map energy barriers for ring puckering .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
Discrepancies in NMR chemical shifts (e.g., calculated vs. observed δ values) often arise from solvent effects or incomplete basis sets in DFT. Hybrid methods (e.g., B3LYP/6-311+G(d,p) with implicit solvent models like PCM) improve accuracy. For conflicting crystallographic data (e.g., bond length deviations >0.02 Å), re-refinement using SHELXL with anisotropic displacement parameters for heavy atoms is advised .
Q. How can factorial design optimize reaction parameters for scalable synthesis while minimizing byproducts?
A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) identifies interactions affecting yield and purity. Response surface methodology (RSM) pinpoints optimal conditions (e.g., 100°C, 10 mol% AlCl₃, toluene). Gas chromatography-mass spectrometry (GC-MS) monitors byproducts like sulfoxides, enabling iterative adjustments to reactant stoichiometry .
Q. What methodological frameworks guide structure-activity relationship (SAR) studies for pharmacological applications of this compound?
SAR analysis requires integrating quantum mechanical calculations (e.g., electrostatic potential maps) with in vitro assays. For example, fluorine analogs (e.g., 7,8-difluoro derivatives) exhibit enhanced metabolic stability due to electronegative substituents. Molecular docking (AutoDock Vina) against target receptors (e.g., serotonin transporters) identifies binding affinity trends, validated via isothermal titration calorimetry (ITC) .
Methodological Considerations
Q. How should researchers address crystallographic disorder in the thiepine ring during refinement?
Partial occupancy models in SHELXL-97 resolve disorder, with constraints on thermal parameters for overlapping atoms. For severe cases, split positions (e.g., two conformers with 50:50 occupancy) are modeled, followed by RIGU restraints to maintain reasonable geometry. Validation tools like PLATON check for overfitting .
Q. What statistical tests are appropriate for comparing spectroscopic data across synthetic batches?
ANOVA identifies batch-to-batch variability in NMR purity (α = 0.05). For outliers, Grubbs’ test determines if deviations are statistically significant. Principal component analysis (PCA) of FTIR spectra clusters batches by impurity profiles, guiding process optimization .
Q. How does the choice of theoretical framework impact mechanistic studies of sulfur-mediated reactions in this compound?
Frontier Molecular Orbital (FMO) theory explains sulfur’s nucleophilicity in ring-opening reactions. Comparative studies using Density Functional Theory (DFT) versus Hartree-Fock methods assess the role of electron correlation in transition-state modeling. Experimental validation via kinetic isotope effects (KIEs) confirms theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
